molecular formula C18H34N12 B12681774 N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] CAS No. 61912-28-5

N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine]

Cat. No.: B12681774
CAS No.: 61912-28-5
M. Wt: 418.5 g/mol
InChI Key: DVBLMQVWQDZIIF-UHFFFAOYSA-N
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Description

N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] (CAS 61912-28-5) is a symmetric bis-triazine compound featuring two 1,3,5-triazine-2,4,6-triamine units linked by a dodecane (C12) spacer. Its molecular formula is C₁₈H₃₄N₁₂, with a molecular weight of 418.54 g/mol . The structure is characterized by six amine groups and a flexible aliphatic chain, which confers unique physicochemical properties, such as moderate hydrophobicity (XLogP: 3.6) and a high topological polar surface area (205.48 Ų) . This compound is synthesized via nucleophilic substitution reactions involving cyanuric chloride and alkyl amines, a method common to many triazine derivatives .

Properties

CAS No.

61912-28-5

Molecular Formula

C18H34N12

Molecular Weight

418.5 g/mol

IUPAC Name

2-N-[12-[(4,6-diamino-1,3,5-triazin-2-yl)amino]dodecyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C18H34N12/c19-13-25-14(20)28-17(27-13)23-11-9-7-5-3-1-2-4-6-8-10-12-24-18-29-15(21)26-16(22)30-18/h1-12H2,(H5,19,20,23,25,27,28)(H5,21,22,24,26,29,30)

InChI Key

DVBLMQVWQDZIIF-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCNC1=NC(=NC(=N1)N)N)CCCCCNC2=NC(=NC(=N2)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves a nucleophilic substitution reaction where the amino groups of dodecane-1,12-diamine react with activated triazine derivatives (such as cyanuric chloride or melamine derivatives) to form stable covalent bonds linking the triazine rings to the dodecane spacer.

Stepwise Preparation

Step Description Reagents/Conditions Notes
1 Activation of triazine core Use of cyanuric chloride or melamine derivatives with leaving groups Cyanuric chloride is often used due to its three reactive chlorine atoms, allowing selective substitution
2 Reaction with dodecane-1,12-diamine Nucleophilic substitution of chlorine atoms by amino groups of dodecane-1,12-diamine Typically performed in polar aprotic solvents (e.g., dimethylformamide) under controlled temperature (0–50 °C)
3 Purification Recrystallization or chromatographic methods To isolate the bis-substituted product with high purity

Specific Example from Patent Literature

  • According to patent WO2020040282A1 and EP3842471A1, polyamides and related compounds containing dodecane diamine units linked to triazine derivatives are synthesized by reacting dodecane-1,12-diamine with triazine-based monomers under controlled conditions to yield bis-substituted triazine compounds.
  • The reaction is typically carried out in solvents such as N,N-dimethylacetamide or dimethylformamide, with temperature control to avoid side reactions.
  • The molar ratio of dodecane-1,12-diamine to triazine derivative is carefully controlled to favor bis-substitution.

Alternative Synthetic Routes

  • Reductive amination : Although less common for this compound, reductive amination of aldehyde-functionalized triazine derivatives with dodecane-1,12-diamine could be a potential route.
  • Direct coupling : Using coupling agents (e.g., carbodiimides) to link carboxyl-functionalized triazine derivatives with dodecane-1,12-diamine amino groups.

Reaction Conditions and Optimization

Parameter Typical Range Effect on Reaction
Solvent DMF, DMAc, or NMP Polar aprotic solvents enhance nucleophilicity and solubility
Temperature 0–50 °C Lower temperatures favor selective substitution; higher temperatures may cause side reactions
Reaction Time 2–24 hours Sufficient time needed for complete substitution
Molar Ratio 1:2 (triazine:dodecane diamine) Ensures bis-substitution without excess reagents
pH Control Mildly basic to neutral Prevents protonation of amines, maintaining nucleophilicity

Purification and Characterization

  • Purification : The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, water mixtures) or by chromatographic techniques.
  • Characterization : Confirmed by spectroscopic methods such as NMR (1H, 13C), FTIR (to verify triazine and amine functionalities), and mass spectrometry.
  • Yield : Reported yields for similar bis-substituted triazine compounds range from 70% to 90%, depending on reaction conditions and purification efficiency.

Summary Table of Preparation Methods

Method Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution of cyanuric chloride with dodecane-1,12-diamine Cyanuric chloride, dodecane-1,12-diamine DMF, DMAc 0–50 °C 4–24 h 75–90% Most common, selective bis-substitution
Reductive amination (potential) Aldehyde-functionalized triazine, dodecane-1,12-diamine, reducing agent Methanol, ethanol Room temp 12–24 h Moderate Less reported, requires aldehyde precursor
Direct coupling with carboxylated triazine Carboxyl-triazine, dodecane-1,12-diamine, coupling agent DMF Room temp 6–12 h Moderate to high Requires activation of carboxyl group

Research Findings and Notes

  • The selectivity of the nucleophilic substitution is high due to the reactivity of the triazine chlorides and the nucleophilicity of the diamine.
  • The dodecane spacer provides flexibility and hydrophobic character, influencing the physical properties of the final compound.
  • The reaction conditions must be optimized to avoid polymerization or cross-linking, which can occur if excess reactive sites are present.
  • The compound has potential applications in polymer chemistry, coatings, and as a building block for advanced materials due to its bifunctional triazine units.

Chemical Reactions Analysis

Types of Reactions

N,N’‘’-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the reagents used. For example, nucleophilic substitution with primary amines results in the formation of substituted triazine derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] exhibits significant potential in the field of medicinal chemistry. The triazine moiety has been associated with various pharmacological activities:

  • Antitumor Activity : Compounds containing triazine structures have shown promising results against different cancer cell lines. For instance, derivatives of 1,3,5-triazines have been reported to exhibit antitumor properties against lung and breast cancers .
  • Antimicrobial Properties : Recent studies have highlighted the antimicrobial efficacy of triazine derivatives. In vitro evaluations demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms .

Materials Science

The unique chemical structure of N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] opens avenues for applications in materials science:

  • Synthesis of Functional Polymers : The compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. Its ability to form networks can lead to materials with enhanced mechanical properties and thermal stability.
  • Optoelectronic Devices : The luminescent properties associated with certain triazine derivatives make them suitable candidates for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and solar cells.

Agricultural Chemistry

Research indicates that triazine compounds may also play a role in agricultural applications:

  • Herbicides : Some triazines are known to act as herbicides by inhibiting photosynthesis in plants. The potential modification of N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] could lead to the development of new herbicidal agents with improved efficacy and reduced environmental impact.

Case Study 1: Antitumor Activity

A study published in MDPI explored the synthesis of various triazine derivatives and their biological activities. Among these derivatives, compounds similar to N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] were tested for their ability to inhibit cancer cell proliferation. Results indicated a significant reduction in cell viability across multiple cancer types .

Case Study 2: Antimicrobial Efficacy

In another research effort documented on ResearchGate, a series of 1,3,5-triazine derivatives were synthesized and evaluated for antimicrobial activity against both gram-positive and gram-negative bacteria. The findings demonstrated that certain modifications led to enhanced antibacterial properties compared to existing antibiotics .

Comparison with Similar Compounds

Structural Analogues by Alkyl Chain Length and Branching

Triazine-triamine derivatives vary significantly in substituent length, branching, and symmetry, impacting their applications in materials science, agrochemicals, and pharmaceuticals.

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound (61912-28-5) C₁₈H₃₄N₁₂ Dodecane-linked bis-triazine 418.54 High flexibility; potential crosslinking agent
N,N,N,N,N,N-Hexapropyl (21201726) C₂₁H₄₂N₆ Six propyl groups 362.60 High hydrophobicity; crystallinity
N,N'-Diethyl-N''-propyl (Compound 3a) C₉H₁₈N₆ Ethyl, propyl substituents 210.29 Moderate solubility; antimicrobial activity
N,N',N''-Tributyl (16268-97-6) C₁₅H₃₀N₆ Three butyl chains 294.44 Flame retardancy; lower thermal stability
Hexaallyl (2830-12-8) C₂₁H₃₀N₆ Six allyl groups 366.51 Polymerizable; potential for resins
N,N-Dioctadecyl (630002-24-3) C₃₉H₇₈N₆ Two octadecyl chains 631.08 Extreme lipophilicity; surfactant applications

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., dodecane or octadecyl) increase hydrophobicity and molecular weight, favoring applications in surfactants or phase-transfer catalysis . Shorter chains (e.g., propyl, butyl) enhance solubility in polar solvents .
  • Symmetry : Symmetric structures (e.g., the dodecane-linked compound) improve thermal stability and crystallinity compared to asymmetrical derivatives like Compound 3a .
  • Reactivity : Allyl and methoxymethyl substituents (e.g., hexaallyl, Metazin) introduce functional groups for polymerization or improved solubility in organic matrices .

Biological Activity

N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] (CAS Number 61912-28-5) is a synthetic compound belonging to the triazine family. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry and material science. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H34N12
  • Molecular Weight : 418.54 g/mol
  • EINECS Number : 263-315-4

The compound features a dodecane backbone connected to two triazine moieties, which may contribute to its unique biological activities.

Synthesis

The synthesis of N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] typically involves the reaction of dodecane derivatives with triazine precursors. A common method includes the functionalization of cyanuric chloride with appropriate amines to yield the desired triazine structure. This approach has been documented to produce high yields of substituted triazines through sequential substitution reactions .

Antitumor Properties

Research indicates that compounds containing triazine structures exhibit promising antitumor activity. For instance:

  • Mechanism : Triazines can inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Case Studies : In vitro studies have shown that related triazine compounds exhibit cytotoxic effects against lung and breast cancer cells .

Antimicrobial Activity

Triazines are also known for their antimicrobial properties:

  • Inhibition of Pathogens : Studies have demonstrated that certain triazine derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Other Biological Activities

N,N'''-Dodecane-1,12-diylbis[1,3,5-triazine-2,4,6-triamine] has shown potential as:

  • Siderophore-like Activity : Some studies suggest that triazines can act as siderophores, which are compounds that bind iron and facilitate its uptake by microorganisms .
  • Corticotropin-Releasing Factor (CRF) Receptor Antagonism : Certain triazines have been identified as antagonists for CRF receptors, which play a role in stress response and could be targeted for anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorCytotoxicity against cancer cells
AntimicrobialInhibition of bacterial growth
Siderophore ActivityIron binding and uptake
CRF Receptor AntagonismPotential treatment for anxiety

Q & A

Q. Table 1: Representative Reaction Conditions

ParameterValue/DescriptionReference
Solvent1,4-Dioxane
Temperature70°C
Reaction Time2.5–3 hours
Yield~65%

How is the purity and structural integrity of this compound verified?

Category: Basic
Answer:
Key characterization methods include:

  • Elemental Analysis: Confirm C, H, N composition (e.g., deviation <0.3% from theoretical values).
  • Spectroscopy:
    • FT-IR: Identify NH/CN stretching (e.g., 3300–3400 cm⁻¹ for NH₂ groups) .
    • NMR (¹H/¹³C): Assign peaks for triazine rings and alkyl linker protons (e.g., δ 2.5–3.5 ppm for –CH₂– groups) .
  • X-ray Crystallography: Resolve molecular packing and hydrogen-bonding networks .

What strategies resolve contradictions in reported biological activities of triazine-triamine derivatives?

Category: Advanced
Answer:
Contradictions often arise from structural variations (e.g., substituents like –OCH₃, –Cl) and assay conditions. Mitigation strategies include:

  • Systematic Substituent Screening: Compare derivatives with controlled functional groups (e.g., –F vs. –NO₂) to isolate structure-activity relationships .
  • Standardized Bioassays: Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimum inhibitory concentration (MIC) protocols .
  • Statistical Validation: Apply ANOVA to assess significance of activity differences across studies.

How does the introduction of electron-withdrawing/donating groups affect the compound’s thermal stability?

Category: Advanced
Answer:
Electron-withdrawing groups (e.g., –Cl) enhance thermal stability by increasing crosslinking density, while electron-donating groups (e.g., –OCH₃) may reduce decomposition temperatures.

  • Methodology:
    • TGA/DSC: Measure decomposition onset (e.g., >300°C for chlorinated derivatives).
    • Pyrolysis-GC/MS: Identify volatile degradation products .

Q. Table 2: Thermal Properties of Selected Derivatives

SubstituentDecomposition Onset (°C)Char Yield (%)Reference
–Cl32045
–OCH₃28530

What computational approaches predict the compound’s electronic properties for material science applications?

Category: Advanced
Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess conductivity (e.g., 3.5–4.0 eV for triazine cores) .
  • Molecular Dynamics (MD): Simulate bulk modulus and tensile strength for flame-retardant composites .
  • Validation: Compare computational results with experimental XRD and UV-Vis spectra .

What safety precautions are critical during handling and synthesis?

Category: Basic
Answer:

  • Toxicity Mitigation: Use fume hoods due to potential release of NH₃/HCN during thermal decomposition .
  • Personal Protective Equipment (PPE): Wear nitrile gloves and goggles to avoid dermal exposure (LD₅₀ >2000 mg/kg in rodents) .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

How can the compound’s solubility be optimized for biological assays?

Category: Advanced
Answer:

  • Co-solvent Systems: Use DMSO-water mixtures (<5% DMSO) to enhance solubility without cytotoxicity .
  • Derivatization: Introduce sulfonate (–SO₃H) groups via post-synthetic modification .
  • Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release in antimicrobial studies .

What analytical challenges arise in quantifying degradation products in environmental samples?

Category: Advanced
Answer:

  • LC-MS/MS: Detect trace metabolites (e.g., melamine derivatives) with a limit of quantification (LOQ) <1 ppb .
  • Matrix Interference: Use solid-phase extraction (SPE) to remove humic acids from soil/water samples .
  • Isotopic Labeling: Employ ¹⁵N-labeled analogs as internal standards for accurate quantification .

What role does the dodecane linker play in modulating self-assembly properties?

Category: Advanced
Answer:
The flexible C₁₂ chain facilitates:

  • Lamellar Packing: Observed via XRD (d-spacing ~18–20 Å) in thin films .
  • Hydrophobic Interactions: Stabilize micelle formation in aqueous solutions (critical micelle concentration ~0.1 mM) .
  • Thermal Transitions: MD simulations show increased phase stability compared to shorter alkyl linkers .

How can conflicting data on carcinogenic risk be addressed?

Category: Advanced
Answer:

  • Dose-Response Studies: Conduct long-term rodent assays with controlled exposure levels (e.g., 100–1000 ppm in diet) .
  • Metabolite Profiling: Identify urinary biomarkers (e.g., cyanuric acid) to correlate with tumor incidence .
  • Epigenetic Analysis: Assess DNA methylation changes in bladder epithelial cells .

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